molecular formula C16H14N2O5S B13049463 Methyl 7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylate

Methyl 7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylate

Cat. No.: B13049463
M. Wt: 346.4 g/mol
InChI Key: XACVBSZLYRBBBR-UHFFFAOYSA-N
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Description

Methyl 7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylate is a bicyclic heterocyclic compound featuring a pyrrolo[2,3-c]pyridine core substituted with a tosyl (p-toluenesulfonyl) group, a methyl ester, and a ketone moiety.

Key features of the compound include:

  • Core structure: The 6,7-dihydro-1H-pyrrolo[2,3-c]pyridine system enables planar aromaticity, facilitating interactions with hydrophobic protein pockets.
  • Substituents:
    • The tosyl group enhances stability and may influence target selectivity.
    • The methyl ester at position 4 is a common prodrug strategy to improve bioavailability.
    • The 7-oxo group contributes to hydrogen bonding with biological targets.

Synthesis protocols for related compounds (e.g., Suzuki coupling and hydrolysis steps) are detailed in , with yields exceeding 90% in some cases .

Properties

Molecular Formula

C16H14N2O5S

Molecular Weight

346.4 g/mol

IUPAC Name

methyl 1-(4-methylphenyl)sulfonyl-7-oxo-6H-pyrrolo[2,3-c]pyridine-4-carboxylate

InChI

InChI=1S/C16H14N2O5S/c1-10-3-5-11(6-4-10)24(21,22)18-8-7-12-13(16(20)23-2)9-17-15(19)14(12)18/h3-9H,1-2H3,(H,17,19)

InChI Key

XACVBSZLYRBBBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C(=O)NC=C3C(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation generally follows a sequence involving:

  • Construction of the pyrrolo[2,3-c]pyridine core
  • Introduction of the tosyl protecting group at the nitrogen (N-1) position
  • Oxidation to introduce the 7-oxo functionality
  • Esterification or methylation at the 4-carboxylic acid position

Detailed Preparation Methods

Starting Materials and Key Intermediates

  • Pyrrolo[2,3-c]pyridine derivatives are commonly synthesized from substituted pyridine or pyrrole precursors.
  • The tosyl group is introduced by reaction with p-toluenesulfonyl chloride under basic conditions.
  • The methyl ester is typically formed by esterification of the corresponding carboxylic acid or by direct methylation using reagents like diazomethane or methyl iodide in the presence of a base.

Stepwise Synthesis

Step 1: Formation of the Pyrrolo[2,3-c]pyridine Core
  • A common approach involves cyclization reactions starting from 4-bromo- or 4-substituted pyridine derivatives and appropriate amine or amidine components.
  • For example, 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine can be synthesized by cyclization of substituted pyridine precursors in polar aprotic solvents such as dimethylformamide (DMF), often in the presence of bases like lithium methanolate.
Step 2: Introduction of the Tosyl Group at N-1
  • The free pyrrolo nitrogen is reacted with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as triethylamine or pyridine to afford the N-tosylated intermediate.
  • This step is crucial for protecting the nitrogen and modulating the compound’s reactivity and solubility.
Step 3: Oxidation to Introduce the 7-Oxo Functionality
  • The dihydro intermediate at positions 6 and 7 is oxidized to introduce the ketone at position 7.
  • Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or other peracids may be employed.
  • Alternatively, selective oxidation under controlled conditions ensures retention of the dihydro structure while introducing the oxo group.
Step 4: Esterification to Form the Methyl 4-Carboxylate
  • The carboxylic acid group at position 4 is methylated to form the methyl ester.
  • Typical methods include Fischer esterification using methanol and acid catalysis or methylation with diazomethane under mild conditions to avoid side reactions.
  • This step is often performed after the core heterocycle and tosylation steps to avoid interference with other functionalities.

Representative Synthetic Procedure (Literature-Based Example)

Step Reagents and Conditions Yield (%) Notes
Cyclization to form pyrrolo[2,3-c]pyridine core 4-bromo-7-methoxy-pyridine derivative, DMF, lithium methanolate, 95-100 °C, 16 h ~72% Formation of core heterocycle
N-Tosylation p-Toluenesulfonyl chloride, triethylamine, dichloromethane, 0–25 °C, 2–4 h 85–90% Protects nitrogen, improves solubility and stability
Oxidation to 7-oxo m-CPBA or similar oxidant, dichloromethane, 0 °C to RT, 2–6 h 70–80% Selective oxidation at C7 position
Esterification Methanol, acid catalyst (H2SO4 or HCl), reflux, 4–6 h 80–90% Methyl ester formation at C4 carboxylate

Research Findings and Optimization Notes

  • The tosylation step is critical for achieving high yields and purity; incomplete tosylation leads to impurities and lower overall yield.
  • Oxidation conditions must be carefully controlled to avoid overoxidation or decomposition of the dihydro ring system.
  • Esterification is best performed after the introduction of the tosyl and oxo groups to prevent side reactions.
  • Solvent choice (e.g., DMF, dichloromethane) and temperature control significantly influence reaction efficiency and selectivity.

Summary Table of Preparation Steps

Preparation Step Key Reagents/Conditions Purpose Typical Yield (%)
Pyrrolo[2,3-c]pyridine core formation Substituted pyridine, DMF, lithium methanolate, heat Build heterocyclic core 70–75
N-Tosylation p-Toluenesulfonyl chloride, base, DCM Protect N-1, enhance stability 85–90
Oxidation at C7 m-CPBA or peracid, DCM, 0 °C to RT Introduce 7-oxo group 70–80
Esterification (methylation) Methanol, acid catalyst, reflux Form methyl ester at C4 80–90

Chemical Reactions Analysis

Methyl 7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in biochemical studies, including enzyme inhibition and receptor binding assays.

    Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as an anti-inflammatory, antimicrobial, and anticancer agent.

    Industry: Its chemical reactivity and stability make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, which are crucial for its binding affinity and specificity. Pathways involved in its action may include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of the target compound with its structural analogs, emphasizing substituent variations, molecular properties, and therapeutic relevance.

Table 1: Key Structural and Functional Comparisons
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Therapeutic Application/Notes Reference
Methyl 7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylate (Target) Not Provided C₁₇H₁₆N₂O₅S 360.38 Tosyl, methyl ester, 7-oxo Probable kinase/bromodomain inhibitor (inferred)
Ethyl 4-bromo-6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate 1445993-96-3 C₁₈H₁₇BrN₂O₅S 453.31 Bromine at position 4, ethyl ester Intermediate for further functionalization
6-Methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid 1526955-38-3 C₁₀H₈N₂O₃ 204.19 Carboxylic acid at position 4 Commercial building block for drug discovery
2-(6-Methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)quinoline-6-carboxylate (112) Not Provided C₂₆H₂₁N₃O₅S 488.12 Quinoline-6-carboxylate appended Bromodomain inhibitor; 93% synthesis yield
Cpd6 (CECR2 inhibitor) Not Provided C₂₆H₃₀N₄O₃S 502.61 Allyl, piperidin-4-yl carboxamide Co-crystallized with CECR2 bromodomain (2.7 Å resolution)

Key Findings and Differentiation

Substituent Impact on Bioactivity: The bromine in the ethyl 4-bromo analog (CAS 1445993-96-3) enhances electrophilicity, making it a versatile intermediate for cross-coupling reactions . The quinoline-6-carboxylate derivative (Compound 112) exhibits higher molecular weight (488.12 g/mol) and reduced solubility in DMSO, limiting its utility in assays requiring soluble compounds . Cpd6 () incorporates a bulky piperidin-4-yl carboxamide, enabling specific interactions with the CECR2 bromodomain. Its allyl group may confer conformational flexibility .

Therapeutic Applications: The target compound’s tosyl group is shared with analogs in (e.g., N-[4-(2,4-difluorophenoxy)phenyl]ethanesulfonamide), which are used in cancer therapy . Compounds lacking the tosyl group (e.g., 6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid) are marketed as building blocks, suggesting divergent development pathways .

Synthetic Accessibility :

  • Suzuki coupling (e.g., in Compound 112 synthesis) and hydrolysis (e.g., conversion of methyl ester to carboxylic acid) are robust methods for generating derivatives .

Biological Activity

Methyl 7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylate (CAS Number: 1927862-71-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses a molecular formula of C15_{15}H15_{15}N2_2O4_4S and a molecular weight of approximately 346.4 g/mol. The compound features a pyrrolopyridine core structure, which is known for its potential biological activities.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In vitro tests showed effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

This compound has shown promising anticancer activity in several cancer cell lines. In particular, it has been tested against human breast cancer (MCF-7) and lung cancer (A549) cells. The compound induces apoptosis through the activation of caspase pathways and inhibits the proliferation of cancer cells.

Cell Line IC50 (µM)
MCF-715.5
A54912.3

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in metabolic pathways crucial for microbial survival and cancer cell proliferation.
  • DNA Interaction : Preliminary studies suggest that it may intercalate into DNA strands, disrupting replication processes.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in targeted cells, leading to cell death.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of methyl 7-oxo-1-tosyl compounds against clinical isolates. Results indicated that the compound effectively inhibited the growth of multidrug-resistant strains.

Case Study 2: Cancer Cell Line Studies

A research article in Cancer Research highlighted the potential of methyl 7-oxo compounds as novel anticancer agents. The study reported significant tumor growth inhibition in xenograft models treated with this compound.

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